molecular formula C8H9NO4 B1581399 2-Ethoxy-4-nitrophenol CAS No. 40130-25-4

2-Ethoxy-4-nitrophenol

Cat. No.: B1581399
CAS No.: 40130-25-4
M. Wt: 183.16 g/mol
InChI Key: GIHYKBDWFSOKNN-UHFFFAOYSA-N
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Description

2-Ethoxy-4-nitrophenol is an organic compound with the molecular formula C8H9NO4. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an ethoxy group, and a nitro group is attached to the benzene ring. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-nitrophenol can be synthesized through the nitration of 2-ethoxyphenolThe reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of ferric nitrate as a catalyst to optimize the nitration process. This method has been shown to improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Strong nucleophiles such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 2-Ethoxy-4-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinones and related compounds.

Scientific Research Applications

2-Ethoxy-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-nitrophenol primarily involves its interaction with biological molecules through its nitro and phenolic groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes .

Comparison with Similar Compounds

    2-Ethoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrophenol: Lacks the ethoxy group, which affects its solubility and reactivity.

    2,4-Dinitrophenol: Contains an additional nitro group, making it more reactive and toxic.

Uniqueness: 2-Ethoxy-4-nitrophenol is unique due to the presence of both the ethoxy and nitro groups, which confer specific chemical properties and reactivity patterns. This combination allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Properties

IUPAC Name

2-ethoxy-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHYKBDWFSOKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068215
Record name Phenol, 2-ethoxy-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40130-25-4
Record name 2-Ethoxy-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40130-25-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-ethoxy-4-nitro-
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Record name Phenol, 2-ethoxy-4-nitro-
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Record name Phenol, 2-ethoxy-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-4-nitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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